N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide
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Overview
Description
N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide is a pyrimidine derivative with significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide typically involves the reaction of 2-amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine with acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological activities and chemical properties.
Scientific Research Applications
N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including the suppression of disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
- 2-Amino-6-hydroxy-5-(1-hydroxy-2,2,2-trichloro)ethyl-4-methylpyrimidine
Uniqueness
N-(2-Amino-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C6H6N4O3 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
N-(2-amino-4,6-dioxo-1H-pyrimidin-5-ylidene)acetamide |
InChI |
InChI=1S/C6H6N4O3/c1-2(11)8-3-4(12)9-6(7)10-5(3)13/h1H3,(H3,7,9,10,12,13) |
InChI Key |
RDGSJVIGXIRROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1C(=O)NC(=NC1=O)N |
Origin of Product |
United States |
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